

disilylsilane decomposition pathways and kinetics

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Compound Focus: Disilylsilane

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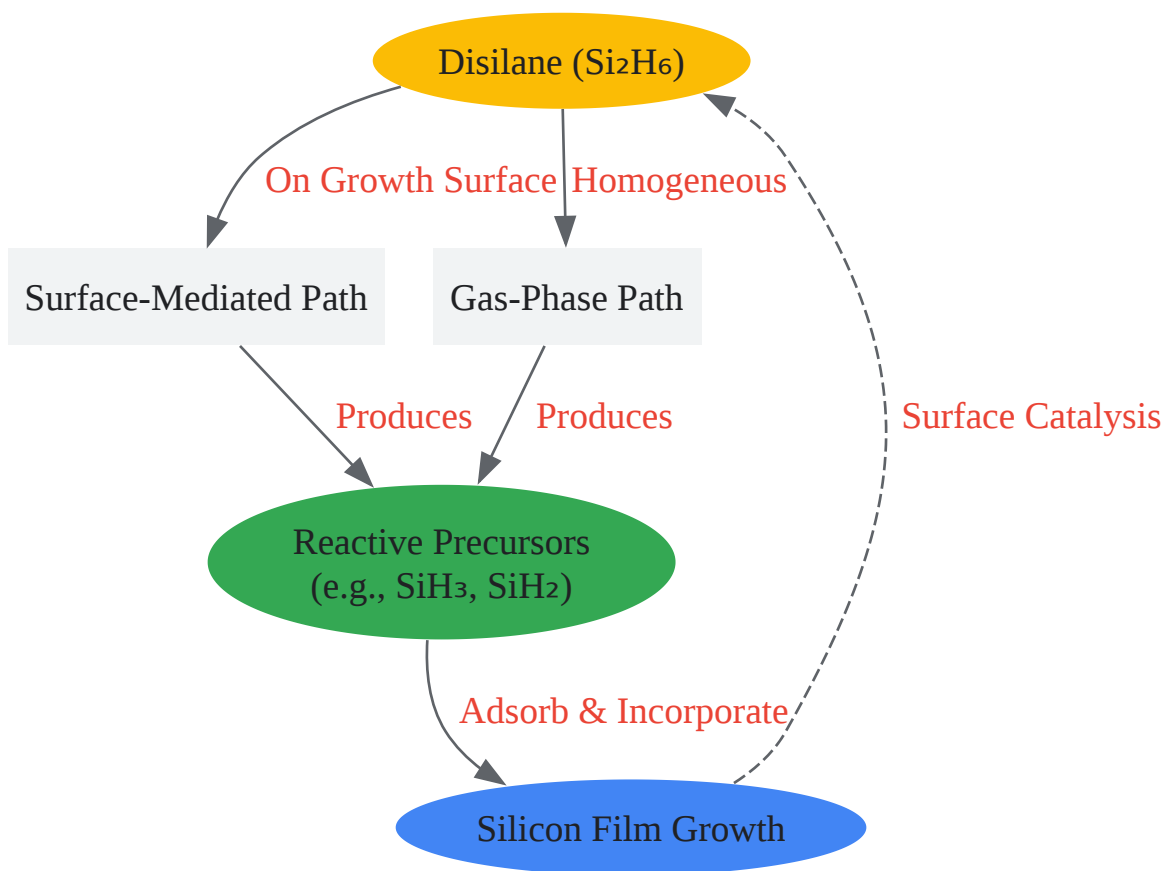
Decomposition Pathways and Kinetic Models

Research indicates that disilane (Si_2H_6) decomposition can proceed through different pathways, and the dominant mechanism depends on whether the reaction occurs on a surface or in the gas phase, as well on the specific conditions.

Feature	Surface Decomposition Model (on Silicon)	Homogeneous Gas-Phase Decomposition
Preferred Pathway	Decomposition into two non-identical radicals ($\text{SiH}_3 + \text{SiH}_3$) with concurrent hydrogen transfer to the surface [1].	A pressure-dependent branching ratio between two primary channels [2].
Primary Products	SiH_3 and SiH_3 radicals; hydrogen atoms chemisorbed on the silicon surface [1].	$\text{SiH}_4 + \text{SiH}_2$ (Path R1) and $\text{H}_2 + \text{H}_3\text{SiSiH}$ (Path R2) [2].
Key Finding	This model is physically preferred for temperatures of 400–800 °C and eliminates non-physical features in temperature dependencies seen in other models [1].	Under the studied conditions, about 70% of consumed disilane was converted to trisilane (Si_3H_8) , a main reaction product [2].

Feature	Surface Decomposition Model (on Silicon)	Homogeneous Gas-Phase Decomposition
Conditions Studied	Low gas pressure in the reactor [1].	Temperature: 675–740 K; Pressure: 20–40 Torr [2].

The relationship between these pathways and the silicon thin film growth process can be visualized as follows:



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> Competing pathways of disilane decomposition leading to silicon thin film growth.

Key Experimental Methods and Findings

The studies employed specific analytical techniques to uncover these mechanisms and measure reaction rates.

Aspect	Method/Specification
Gas-Phase Analysis	Time-of-flight (TOF) mass spectrometry coupled with vacuum ultraviolet single-photon ionization (VUV-SPI) at 10.5 eV (118 nm) [2].
Measured Species	Quantitative concentration measurements of disilane and trisilane; examination of Si ₂ H ₄ species [2].
Kinetic Analysis	Use of pressure-dependent rate constants and kinetic simulation including both gas-phase and surface reactions to analyze mechanisms [2].
Surface Science Insight	Kinetic theory applied to establish surface concentration conditions and relate decomposition rates of various fragments (v_{SiH_3} and v_{SiH_4}) [1].

A critical finding from the surface decomposition study is the **strong dependence of the decomposition rate on the disilane pressure**, suggesting that the silicon film growth rate is mainly dependent on the rate and mode of the surface pyrolysis process [1].

The Role of Temperature and the Arrhenius Equation

The rate of disilane decomposition, like most chemical reactions, is highly dependent on temperature. This relationship is governed by the **Arrhenius equation** [3] [4]: $k = A \exp\left(\frac{-E_a}{RT}\right)$

- (k) is the rate constant.
- (A) is the pre-exponential factor (frequency factor).
- (E_a) is the **activation energy**.
- (R) is the universal gas constant.
- (T) is the absolute temperature.

This equation indicates that the rate constant (k) increases exponentially with temperature, as a higher temperature provides more molecules with the necessary energy to overcome the reaction's activation energy barrier ((E_a)) [3] [4]. This principle underpins the temperature ranges (400–800°C for surface decomposition) cited in the studies [1].

A Note on UV-Vis Spectroscopy

While your search may have encountered **UV-Vis spectroscopy**, it is crucial to note that this technique is generally not suitable for studying disilane decomposition. UV-Vis measures electronic transitions in chromophores, which are typically absent in small molecules like disilane (Si_2H_6) and silane (SiH_4) [5] [6]. The cited research instead relied on mass spectrometry and kinetic modeling [1] [2].

Suggestions for Further Research

To obtain the level of detail required for a whitepaper, I suggest the following:

- **Access Full Papers:** The summaries available point to key details being in the full-text articles. I recommend accessing the original papers via their publishers (e.g., Springer for [1] and ACS Publications for [2]).
- **Refine Your Search:** Use specific keywords from these studies, such as "**VUV-SPI disilane**", "**kinetic simulation disilane decomposition**", or "**silicon chemical vapor deposition disilane kinetics**" in specialized databases like SciFinder, Web of Science, or Google Scholar to find more recent and directly related work.

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References

1. Kinetics of the decomposition of disilane on a silicon growth surface... [link.springer.com]
2. Thermal decomposition mechanism of disilane [pubmed.ncbi.nlm.nih.gov]
3. Video: Temperature - Concept Dependence [jove.com]
4. ch302.cm.utexas.edu/kinetics/temp-depend/T-depend-all.php [ch302.cm.utexas.edu]
5. [sciencedirect.com/topics/chemistry/uv-vis-spectroscopy](https://www.sciencedirect.com/topics/chemistry/uv-vis-spectroscopy) [sciencedirect.com]
6. [-visible Ultraviolet - Wikipedia spectroscopy](https://en.wikipedia.org/wiki/Visible_Ultraviolet) [en.wikipedia.org]

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